11-Tetradecyn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33925-73-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-11-yn-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2,5-14H2,1H3 |
InChI Key |
ZAQQXTXRYPDIEV-UHFFFAOYSA-N |
SMILES |
CCC#CCCCCCCCCCCO |
Canonical SMILES |
CCC#CCCCCCCCCCCO |
Other CAS No. |
33925-73-4 |
Origin of Product |
United States |
Synthetic Methodologies for 11 Tetradecyn 1 Ol and Its Derivatives
Historical Development of Synthetic Routes for Alkyne Alcohols
The synthesis of alkynes, and by extension, alkyne alcohols, has evolved significantly over the years. Early methods often involved harsh reaction conditions and lacked the selectivity required for complex molecules. A foundational reaction in alkyne synthesis is the dehydrohalogenation of vicinal or geminal dihalides. wikipedia.org This approach, however, is often more suitable for simpler alkynes.
A significant advancement came with the understanding of the acidity of terminal alkynes. The proton on a terminal alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form an acetylide anion. chemistrysteps.com This acetylide is a potent carbon nucleophile that can react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. chemistrysteps.comyoutube.com This alkylation of terminal alkynes became a cornerstone for the construction of more complex alkyne frameworks and is a key strategy in the synthesis of 11-tetradecyn-1-ol and its derivatives. youtube.comyoutube.comyoutube.com
The development of protecting groups for hydroxyl functions, such as the tetrahydropyranyl (THP) group, was another crucial step. wikipedia.orgorganic-chemistry.orgthieme-connect.de These protecting groups allow for the manipulation of other parts of the molecule without affecting the hydroxyl group, which can then be deprotected in a later step. wikipedia.orgorganic-chemistry.orgthieme-connect.de
Key Reaction Pathways in this compound Synthesis
The synthesis of this compound typically involves a multi-step process that hinges on the formation of carbon-carbon bonds through nucleophilic substitution and subsequent deprotection of a hydroxyl group.
Alkylation Processes
A common and effective method for constructing the carbon skeleton of this compound involves the alkylation of a terminal alkyne. chemistrysteps.com This process begins with the deprotonation of a terminal alkyne using a strong base to generate a highly reactive acetylide ion. youtube.com This acetylide ion then acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide, to form a new carbon-carbon bond and extend the carbon chain. youtube.comyoutube.com
For the synthesis of a C14 alkyne alcohol, a common strategy is to couple a smaller alkyne with a haloalcohol derivative. For instance, a C10 terminal alkyne could be deprotonated and reacted with a protected 4-carbon haloalcohol. The use of a primary alkyl halide is crucial to ensure an efficient SN2 reaction and avoid competing elimination reactions that can occur with secondary or tertiary halides. chemistrysteps.com
Organolithium reagents are frequently used as strong bases for the deprotonation of terminal alkynes. saylor.orgwikipedia.org They are highly reactive and must be handled under inert atmospheres. saylor.org Grignard reagents, while also powerful nucleophiles, are another class of organometallic compounds used in similar synthetic transformations. organic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgchemistrysteps.com
Table 1: Key Reagents in Alkylation Processes
| Reagent Type | Specific Example | Role in Synthesis |
|---|---|---|
| Strong Base | Sodium Amide (NaNH₂) | Deprotonation of terminal alkyne |
| Strong Base | n-Butyllithium (n-BuLi) | Deprotonation of terminal alkyne |
| Electrophile | 1-Bromo-4-(tetrahydropyranyloxy)butane | Provides the carbon chain extension and protected hydroxyl group |
| Nucleophile | Acetylide Anion (from a terminal alkyne) | Attacks the electrophile to form a new C-C bond |
Hydrolysis Reactions
In many synthetic routes for this compound, the hydroxyl group is protected to prevent it from interfering with the alkylation step. A common protecting group is the tetrahydropyranyl (THP) group, which forms a THP ether with the alcohol. wikipedia.orgorganic-chemistry.org This protecting group is stable under the basic conditions of the alkylation reaction but can be readily removed under acidic conditions. thieme-connect.deyoutube.com
The final step in such a synthesis is the acid-catalyzed hydrolysis of the THP ether to reveal the desired alcohol, this compound. stackexchange.com This deprotection is typically achieved by treating the THP ether with a mild acid in an aqueous solution. stackexchange.com
Table 2: Protecting Group and Deprotection
| Protecting Group | Formation Reagent | Deprotection Condition | Product of Deprotection |
|---|---|---|---|
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) and an acid catalyst | Mild aqueous acid | Alcohol and 5-hydroxypentanal |
Carbon Chain Elongation Strategies for C14 Alkyne Alcohols
The construction of the 14-carbon chain of this compound can be achieved through various coupling strategies. These strategies involve the sequential addition of smaller carbon fragments to build up the desired molecular framework.
C10+C2=C12 and C12+C2=C14 Coupling Schemes
One approach to synthesizing a C14 alkyne alcohol involves a stepwise elongation of the carbon chain. This can be conceptualized as a C10 + C2 coupling to form a C12 intermediate, followed by another C2 addition to reach the C14 target.
In a hypothetical pathway, one could start with a C10 terminal alkyne. This alkyne would be deprotonated and reacted with a two-carbon electrophile, such as ethylene oxide, to introduce a hydroxyl group two carbons away from the triple bond, forming a C12 alkyne alcohol. This C12 intermediate could then be converted to a suitable electrophile, for example, by converting the hydroxyl group to a halide. A subsequent reaction with a two-carbon nucleophile, like the acetylide of acetylene, would then yield a C14 alkyne. The terminal alkyne would then need to be converted to the primary alcohol.
A more direct approach within this scheme would be to start with a protected 10-carbon haloalcohol and react it with the acetylide of a two-carbon alkyne. The resulting C12 terminal alkyne would then be deprotonated and reacted with a two-carbon electrophile like ethylene oxide to give the C14 alkyne alcohol after deprotection.
C8+C2=C10 and C10+C4=C14 Coupling Schemes
An alternative and often more direct route involves different fragmentation patterns. A C8 fragment can be coupled with a C2 fragment to generate a C10 intermediate, which is then coupled with a C4 fragment to yield the final C14 structure.
For example, a synthesis could begin with a C8 terminal alkyne. Deprotonation followed by reaction with a two-carbon electrophile like ethylene oxide would yield a C10 alkyne alcohol. This alcohol would then need to be converted to a halide. In a separate step, a four-carbon fragment with a terminal alkyne and a protected hydroxyl group would be prepared. Deprotonation of this C4 alkyne would generate a nucleophile that could then displace the halide on the C10 fragment, forming the C14 carbon chain. Subsequent deprotection would yield this compound.
A more plausible and commonly employed strategy involves the reaction of the lithium salt of a C10 terminal alkyne with a protected 4-carbon haloalcohol. This directly forms the C14 carbon skeleton with the hydroxyl group at the desired position after deprotection. This C10 + C4 coupling is a very efficient way to construct the molecule.
Grignard Reagent Applications in Alkyl Halide Coupling
The formation of carbon-carbon bonds is a fundamental process in the synthesis of long-chain compounds like this compound. A common strategy involves the coupling of a Grignard reagent with an alkyl halide. While specific documented syntheses of this compound using this exact method are not extensively detailed in the provided literature, the general principles of Grignard chemistry are widely applicable.
A plausible synthetic route would involve the reaction of a Grignard reagent derived from a short-chain propargyl halide with a long-chain haloalkanol. For instance, the Grignard reagent of propargyl bromide could be coupled with a protected 11-bromo-1-undecanol. The protecting group on the hydroxyl function is crucial to prevent its reaction with the highly nucleophilic and basic Grignard reagent. This approach allows for the extension of the carbon chain and the introduction of the terminal alkyne moiety. The choice of catalyst, often a transition metal complex such as those containing iron, nickel, or palladium, can be critical in facilitating the cross-coupling reaction and achieving high yields.
Stereoselective Synthesis of Alkenyl Analogs (e.g., 11-Tetradecen-1-ol)
Many insect pheromones are unsaturated alcohols with specific double bond geometries. Therefore, the stereoselective synthesis of (Z)- and (E)-11-tetradecen-1-ol from this compound is a key step.
Thiophenol-Mediated Olefin Inversion
Thiophenol can be utilized to mediate the isomerization of alkenes, a process that proceeds via a radical mechanism. The process is initiated by the formation of a thiyl radical (PhS•), which can be generated thermally or photochemically. This radical adds to the double bond of an alkene, forming a carbon-centered radical intermediate. Rotation around the former double bond can then occur. Subsequent elimination of the thiyl radical regenerates the alkene, but with a different stereochemistry. This reversible addition-elimination process allows for the conversion between (Z) and (E) isomers until a thermodynamic equilibrium is reached. In many cases, the trans (E) isomer is the more stable and therefore the major product at equilibrium.
Control of (Z)/(E) Isomerism and Isomeric Purity
Achieving high isomeric purity is crucial for the biological activity of pheromones. The stereochemical outcome of the reduction of the alkyne in this compound to the alkene in 11-tetradecen-1-ol is highly dependent on the chosen reagents and reaction conditions.
The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is a classic method for the stereoselective synthesis of (Z)-alkenes. This catalyst deactivates the palladium surface, preventing the further reduction of the alkene to an alkane and favoring the syn-addition of hydrogen to the alkyne, resulting in the cis or (Z)-isomer.
Conversely, the reduction of an alkyne to a (E)-alkene can be achieved using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia at low temperatures. This reaction proceeds through a radical anion intermediate, which is protonated by the ammonia solvent. A second electron transfer and protonation lead to the more stable trans or (E)-alkene.
Modern methods for controlling (Z)/(E) selectivity include the use of specific transition metal catalysts and ligands that can direct the stereochemical outcome of the reduction. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction protocols have been developed where the choice of ligand can selectively produce either the (E)- or (Z)-olefin. acs.orgorganic-chemistry.org
| Reduction Method | Typical Product Isomer | Key Reagents/Catalyst |
| Catalytic Hydrogenation | (Z) | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) |
| Dissolving Metal Reduction | (E) | Na or Li in liquid NH₃ |
| Ligand-Controlled Reduction | (E) or (Z) | Nickel catalyst with specific ligands (e.g., triphos) acs.orgorganic-chemistry.org |
Functional Group Transformations and Derivatization from this compound
The alcohol functional group in 11-tetradecen-1-ol serves as a versatile handle for further chemical modifications, such as conversion to esters and oxidation to aldehydes, which are common functional groups in insect pheromones.
Conversion to Acetate Esters (e.g., (Z)-11-Tetradecenyl Acetate, (E)-11-Tetradecenyl Acetate)
The acetate esters of (Z)- and (E)-11-tetradecen-1-ol are important components of the sex pheromones of several lepidopteran species, including the European corn borer. The conversion of the alcohol to the acetate is typically achieved through esterification. Common acetylating agents include acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). herts.ac.uk The reaction is generally straightforward and proceeds with retention of the double bond stereochemistry.
| Starting Material | Reagents | Product |
| (Z)-11-Tetradecen-1-ol | Acetic anhydride, pyridine | (Z)-11-Tetradecenyl acetate |
| (E)-11-Tetradecen-1-ol | Acetyl chloride, triethylamine | (E)-11-Tetradecenyl acetate |
Oxidation to Aldehydes (e.g., (E)-11-Tetradecenal, (Z)-11-Tetradecenal)
The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to carboxylic acids. Several methods are suitable for the synthesis of (E)- and (Z)-11-tetradecenal from their corresponding alcohols.
Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) to prevent the formation of the corresponding carboxylic acid. libretexts.org
The Swern oxidation is another mild and effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. alfa-chemistry.comfiveable.mewikipedia.orgorganic-chemistry.orgscribd.com This method is known for its high yields and compatibility with a wide range of functional groups.
| Oxidation Method | Key Reagents | Typical Reaction Conditions |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature libretexts.org |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dichloromethane (DCM), -78 °C to room temperature alfa-chemistry.com |
Biological Roles and Chemosensory Mechanisms of 11 Tetradecyn 1 Ol Derivatives
Role as Insect Pheromone Precursors and Components
Derivatives of 11-tetradecyn-1-ol are integral to the chemical language of many insects, serving as key building blocks for the biosynthesis of active pheromone molecules. The conversion of this alkyne alcohol into various unsaturated acetates and alcohols is a common strategy employed by insects to generate the specific chemical cues necessary for mate attraction and recognition.
Sex Pheromone Systems in Lepidoptera
Within the order Lepidoptera, which includes moths and butterflies, sex pheromones are predominantly multicomponent blends of straight-chain fatty alcohols (C10-C18) and their corresponding acetates and aldehydes. These compounds, often referred to as Type I pheromones, are characterized by variations in chain length, the degree and position of unsaturation, and the specific functional group present. diva-portal.orgresearchgate.net The precise composition and ratio of these components are critical for species-specific communication, ensuring reproductive isolation. diva-portal.orgresearchgate.net
This compound serves as a precursor to several key pheromone components found in a wide range of lepidopteran pests. For instance, it is a known precursor to (Z)-11-tetradecen-1-yl acetate (B1210297), a pheromone component for economically significant species such as the European oak leafroller (Tortrix viridana), the summerfruit tortrix (Adoxophyes reticulana), the large fruit-tree tortrix (Archips podana), and the European corn borer (Ostrinia nubilalis). researchgate.net Similarly, 11-hexadecyn-1-ol, a related compound, is a precursor to pheromones of the tomato fruit borer (Neoleucinodes elegantalis) and the eggplant borer (Leucinodes orbonalis). jaydevchemicals.com
The biosynthesis of these pheromones typically begins with common fatty acids like palmitic (C16) and stearic (C18) acids. diva-portal.org Through a series of enzymatic reactions including desaturation, chain-shortening, reduction, and acetylation, the final pheromone blend is produced in specialized glands. researchgate.net The European corn borer, for example, utilizes geometric isomers of 11-tetradecen-1-ol acetate as its sex pheromone. kglmeridian.com
Multicomponent Pheromone Blends and their Compositional Specificity
The specificity of insect chemical communication often relies not on a single compound, but on a precise blend of multiple components. The presence of minor components can significantly enhance or, in some cases, inhibit the response to the major pheromone component. This complexity is essential for maintaining reproductive barriers between closely related species. diva-portal.org
For example, the sex pheromone of the obliquebanded leafroller (Choristoneura rosaceana) is a blend that includes (Z)-11-tetradecenyl acetate (Z11-14:Ac), (E)-11-tetradecenyl acetate (E11-14:Ac), and (Z)-11-tetradecen-1-ol (Z11-14:OH). The addition of a fourth component, (Z)-11-tetradecenal (Z11-14:Al), in a specific ratio was found to significantly increase the capture of male moths. cambridge.org
Identification in Pheromone Gland Secretions
The identification of pheromone components from insect glands is a meticulous process involving the extraction of compounds from the pheromone-producing glands of virgin females, followed by sophisticated analytical techniques. Gas chromatography coupled with electroantennographic detection (GC-EAD) allows researchers to pinpoint which compounds in the gland extract elicit an electrical response in the male moth's antenna. Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) is used to determine the precise chemical structures of these active compounds. mdpi.comufv.br
Through these methods, derivatives of this compound have been identified in the pheromone glands of numerous lepidopteran species. For example, in the tea tortrix Archips strojny, (Z)-11-tetradecenyl acetate and (Z)-11-tetradecenyl alcohol were identified as the two bioactive compounds in female pheromone gland extracts. mdpi.com Similarly, analysis of the pheromone glands of the obliquebanded leafroller revealed the presence of (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol, and (Z)-11-tetradecenal. cambridge.org The presence of these specific compounds, often in minute quantities, underscores their importance in the chemical communication of these species.
| Insect Species | Pheromone Components Derived from this compound Precursors | Reference |
|---|---|---|
| European Oak Leafroller (Tortrix viridana) | (Z)-11-tetradecen-1-yl acetate | researchgate.net |
| Summerfruit Tortrix (Adoxophyes reticulana) | (Z)-11-tetradecen-1-yl acetate | researchgate.net |
| Large Fruit-tree Tortrix (Archips podana) | (Z)-11-tetradecen-1-yl acetate | researchgate.net |
| European Corn Borer (Ostrinia nubilalis) | (Z)- and (E)-11-tetradecen-1-ol acetate | researchgate.netkglmeridian.com |
| Obliquebanded Leafroller (Choristoneura rosaceana) | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol | cambridge.org |
| Tea Tortrix (Archips strojny) | (Z)-11-tetradecenyl acetate, (Z)-11-tetradecenyl alcohol | mdpi.com |
| Light Brown Apple Moth (Epiphyas postvittana) | (E)-11-tetradecen-1-ol | google.com |
Structure-Activity Relationships in Olfactory Reception
The ability of an insect to detect and respond to a pheromone is determined by the intricate interplay between the chemical structure of the pheromone molecule and the olfactory receptors located on the insect's antennae. Understanding these structure-activity relationships is crucial for deciphering the mechanisms of chemosensory perception.
Influence of Alkyne vs. Alkene Linkages on Biological Activity
The presence of a triple bond (alkyne) versus a double bond (alkene) in a molecule significantly alters its three-dimensional shape and electron distribution, which in turn affects its biological activity. wou.edureddit.com Alkynes are linear in the region of the triple bond, while alkenes have a planar geometry that can exist as cis (Z) or trans (E) isomers. These structural differences are critical for the specific binding to olfactory receptors.
While this compound itself is a precursor, its synthetic derivatives and related compounds with alkyne moieties have been used to probe the requirements of pheromone receptors. In some cases, acetylenic analogues of natural pheromones have been shown to disrupt insect behavior. For instance, the acetylenic analogue 11-tetradecynyl acetate was found to disrupt the orientation of male Ostrinia nubilalis. annualreviews.org This suggests that the alkyne structure can, in some instances, interact with the olfactory receptors, albeit often with a different outcome than the natural alkene pheromone.
The conversion of an alkyne to an alkene is a key step in the biosynthesis of many pheromones. chegg.com This transformation from a linear alkyne to a planar alkene with specific stereochemistry is what ultimately confers the high biological activity of the final pheromone molecule. The natural pheromone is almost always the most effective compound in eliciting a behavioral response, and structural changes, such as the difference between an alkyne and an alkene, typically lead to a reduction in activity. annualreviews.org However, the study of alkyne analogues remains a valuable tool in understanding the structural requirements of pheromone receptors and in the development of synthetic pheromone mimics for pest management. annualreviews.org
Stereochemical Determinants of Biological Activity ((Z)- and (E)-Isomers)
The stereochemistry of the double bond in alkene pheromones is a critical determinant of their biological activity. The cis (Z) and trans (E) isomers of a compound are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond. This seemingly subtle difference can have a profound impact on how the molecule interacts with olfactory receptors. wikipedia.orgdiva-portal.org
In many lepidopteran species, the sex pheromone is a specific ratio of (Z)- and (E)-isomers of a particular compound. For example, two distinct populations of the European corn borer, Ostrinia nubilalis, use different ratios of (E)- and (Z)-11-tetradecen-1-ol acetate as their primary pheromone components. iupac.org One population uses a 96:4 mixture of the E:Z isomers, while the other uses a 3:97 mixture. iupac.org This demonstrates the high degree of specificity that stereochemistry imparts to chemical communication.
The biological response to different isomers can range from strong attraction to one isomer and indifference to the other, to attraction to a specific blend of isomers, or even inhibition by the "wrong" isomer. In the tea tortrix Archips strojny, the main pheromone component is (Z)-11-tetradecenyl acetate, while the minor component, (Z)-11-tetradecenyl alcohol, appears to act as an antagonist, with increasing ratios of the alcohol diminishing the attractiveness of the lure. mdpi.com In contrast, for the currant bud moth Euhyponomeutoides albithoracellus, a 1:1 blend of (E)- and (Z)-11-tetradecenyl acetate was found to be a strong attractant for males, with the highest trap catches occurring with a 25:75 or 50:50 ratio of the E:Z isomers. semanticscholar.org
The ability of insects to discriminate between stereoisomers is due to the highly specific nature of their olfactory receptors. These receptors are proteins that have a specific three-dimensional structure, and only molecules with a complementary shape and chemical properties can bind effectively and trigger a neural response. psu.edu This specificity ensures that insects respond only to the chemical signals of their own species, maintaining reproductive isolation and the integrity of the species. researchgate.netwikipedia.org
| Insect Species | Isomers and their Role | Reference |
|---|---|---|
| European Corn Borer (Ostrinia nubilalis) | Two populations use different ratios of (E)- and (Z)-11-tetradecen-1-ol acetate (96:4 or 3:97 E:Z). | iupac.org |
| Tea Tortrix (Archips strojny) | (Z)-11-tetradecenyl acetate is the attractant; (Z)-11-tetradecenyl alcohol acts as an antagonist. | mdpi.com |
| Currant Bud Moth (Euhyponomeutoides albithoracellus) | A blend of (E)- and (Z)-11-tetradecenyl acetate is attractive, with optimal ratios of 25:75 or 50:50 (E:Z). | semanticscholar.org |
| Obliquebanded Leafroller (Choristoneura rosaceana) | Pheromone is a blend of (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and (Z)-11-tetradecen-1-ol. | cambridge.org |
| Light Brown Apple Moth (Epiphyas postvittana) | (E)-11-tetradecen-1-ol is a component of an improved four-component pheromone blend. | google.com |
Impact of Terminal Functional Groups (Alcohol, Acetate, Aldehyde) on Behavioral Response
The terminal functional group of a semiochemical, such as this compound and its derivatives, is a critical determinant of its biological activity. The alcohol (-OH), acetate (-OAc), and aldehyde (-CHO) moieties significantly influence how the molecule interacts with insect olfactory receptors, thereby dictating the resulting behavioral response. Research on various moth species, particularly within the genus Ostrinia, has illuminated these structure-activity relationships.
In the European corn borer, Ostrinia nubilalis, which utilizes (Z)-11-tetradecenyl acetate as a primary pheromone component, the replacement of the acetate group with other functional groups alters male response. annualreviews.orgresearchgate.net For instance, analogs where the acetate is substituted with a formate (B1220265) or propionate (B1217596) group can still elicit upwind flight in males in wind tunnel assays, though often with reduced efficacy compared to the natural pheromone. annualreviews.org Conversely, converting the acetate to an aldehyde group often results in a potent antagonist, inhibiting the upwind flight response. annualreviews.org This inhibitory effect highlights the precise structural requirements of the insect's olfactory receptors.
The stability and reactivity of the functional group also play a role. Aldehydes are generally more reactive than acetates, which may affect their persistence and release rate from pheromone lures. The acetate group's relative stability makes it well-suited for controlled-release applications in pest management.
Studies on the lightbrown apple moth, Epiphyas postvittana, which uses (E)-11-tetradecenyl acetate and (E)-11-tetradecen-1-ol as pheromone components, further demonstrate the distinct roles of the alcohol and acetate groups. researchgate.net The specific ratio of these components is often crucial for optimal attraction, and the presence of one functional group can modulate the activity of the other. For many lepidopteran pheromones, the molecule is an unbranched aliphatic chain ending in an alcohol, aldehyde, or acetate functional group. google.com The specific functional group is recognized by distinct active sites on the receptor surface, involving interactions like hydrogen bonding. cnr.it
The following table summarizes the general impact of different terminal functional groups on the behavioral response of insects, based on studies of C14 pheromone analogs.
Table 1: Influence of Terminal Functional Groups on Insect Behavioral Response
| Functional Group | General Behavioral Effect | Example Species Context | Citation(s) |
|---|---|---|---|
| Alcohol (-OH) | Often a primary or secondary pheromone component, acting as an attractant or synergist. | A component in the sex pheromone blend of Epiphyas postvittana. researchgate.net | researchgate.net |
| Acetate (-OAc) | Frequently the primary attractant; its geometric isomers (Z/E) are critical for species specificity. | The primary sex pheromone component for strains of Ostrinia nubilalis. researchgate.netnih.gov | annualreviews.orgresearchgate.netnih.gov |
| Aldehyde (-CHO) | Can act as a pheromone component in some species, but often functions as a potent antagonist or inhibitor in others. | Aldehyde analogs are effective upwind flight inhibitors in Ostrinia nubilalis. annualreviews.org | annualreviews.org |
| Formate/Propionate | Can be inhibitory or elicit a partial response depending on the species and blend ratio. | Inhibited attraction in Argyrotaenia velutinana but elicited partial response in Ostrinia nubilalis. annualreviews.org | annualreviews.org |
Electroantennographic and Behavioral Responses to Pheromone Analogs
Attractancy, Inhibition, and Synergism Phenomena
The behavioral response of an insect to a pheromone is not solely dependent on a single compound but is often modulated by a blend of components and related analogs. These interactions can result in attractancy, inhibition (antagonism), or synergism.
Attractancy: The primary pheromone components, such as (Z)-11-tetradecenyl acetate for the (Z)-strain of the European corn borer (Ostrinia nubilalis), are the main attractants. nih.gov However, the addition of minor components or specific analogs can enhance this attraction. For instance, in the lightbrown apple moth, Epiphyas postvittana, a two-component blend was made more attractive by adding minor components like (E)-11-tetradecen-1-ol. researchgate.net
Inhibition (Antagonism): This occurs when a compound reduces or completely blocks the attractive effect of a pheromone. This is a common mechanism for maintaining reproductive isolation between closely related species. For example, while (Z)-11-tetradecenyl acetate (Z11-14:OAc) is the primary pheromone for the Z-strain of O. nubilalis, it acts as a behavioral antagonist for the sympatric species Sesamia nonagrioides, helping the latter to avoid competition. cambridge.org Similarly, adding (Z)-9-tetradecen-1-yl acetate to the pheromone blend of the fir coneworm, Dioryctria abietivorella, was found to be inhibitory. usda.gov In some cases, replacing the acetate group with an aldehyde creates a potent antagonist that can reduce male moth catches by up to 90%. annualreviews.org
Synergism: Synergism is the phenomenon where the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. While the natural 97:3 (Z:E) ratio of 11-tetradecenyl acetate did not consistently elevate behavioral responses over the Z-isomer alone in olfactometer bioassays for O. nubilalis, field studies often show that precise ratios are crucial for maximum trap capture, suggesting a synergistic effect under natural conditions. nih.gov In other species, analogs that are inactive on their own can synergize the activity of the natural pheromone when added in specific ratios. annualreviews.org For example, a formate analog of a processionary moth pheromone was a synergist at a 1:10 ratio with the natural attractant. annualreviews.org
These complex interactions are detected at the peripheral level by the insect's antennae. Electroantennogram (EAG) studies, which measure the total electrical output of the antenna in response to an odorant, are invaluable for screening compounds. Compounds that elicit significant EAG responses are often behaviorally active, either as attractants or inhibitors. researchgate.netcambridge.org For example, in S. nonagrioides, the main pheromone component of O. nubilalis, Z11-14:Ac, elicited a strong EAG response in male antennae, corresponding to its behavioral antagonism. cambridge.org
Broader Biological Activities of Tetradecynol Derivatives
Research into Insecticidal Properties
While most research on this compound and its unsaturated analogs focuses on their role as semiochemicals, there is growing interest in the broader insecticidal potential of related long-chain molecules and their derivatives. The development of new, effective, and safe pesticides is a continuous effort in agriculture due to increasing insect resistance to conventional insecticides. scielo.brmdpi.com
Natural products and their derivatives are a key source for novel insecticides. scielo.br For example, studies on quinoline (B57606) derivatives have shown that the introduction of specific functional groups can significantly enhance insecticidal effects against various planthopper species. psu.edu This structure-activity relationship is a guiding principle in the design of new insecticidal agents. While direct studies on the insecticidal toxicity of this compound are not widely published, research on related structures provides a basis for potential activity. For instance, certain steroidal C-17 pyrazolinyl derivatives have demonstrated significant insecticidal activity against the 4th instar larvae of Mythimna separata. scielo.br Similarly, essential oils containing long-chain compounds like bornyl acetate have shown mortality against pests such as Callosobruchus maculatus. mdpi.com
The insecticidal mechanism of such compounds can vary, but it often involves disruption of critical biological processes. Some compounds act as anti-feedants, while others have direct lethal effects. mdpi.com The concept of molecular hybridization, where different chemical entities are combined, has led to derivatives with substantially increased insecticidal activity. scielo.br This suggests that modifying the this compound structure could potentially yield compounds with useful insecticidal properties, although this remains an area for future research.
Research into Antimicrobial Properties
Long-chain alcohols and their derivatives have been investigated for their antimicrobial properties. The general principle is that an increase in the length of the alkyl chain often leads to an increase in antimicrobial activity, up to a "cut-off point" where decreasing solubility limits efficacy. dtic.mil This activity is often dependent on a balance between the molecule's hydrophobic (the long carbon chain) and hydrophilic (the terminal functional group) portions. dtic.milnih.gov
The mechanism of action is thought to involve the disruption of the microbial cell membrane. The hydrophobic chain interacts with the lipid regions of the membrane, altering its permeability and integrity, which can ultimately lead to cell death. dtic.mil
While specific studies on this compound are scarce, research on related long-chain alcohols and alkenes provides relevant insights.
Alcohols: Studies on aliphatic alcohols show that bioactivity increases with chain length from methyl to pentyl alcohol, after which it may decrease due to lower solubility. dtic.mil Some long-chain alcohols exhibit activity against Gram-positive bacteria but may be less effective against Gram-negative bacteria. mdpi.com
Alkenones: Homologues of (E)-3-tridecen-2-one have demonstrated inhibitory effects against bacteria and fungi. Notably, (E)-3-Tetradecen-2-one showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against the fungus Trichophyton mentagrophytes. nih.gov
Plant Extracts: Plant extracts containing long-chain unsaturated fatty acids and alkynes have shown potential as sources of novel antimicrobial and antifungal agents. panafrican-med-journal.com Essential oils rich in compounds like piperitenone (B1678436) oxide also exhibit potent antimicrobial effects. nih.gov
The following table presents data on the antimicrobial activity of related long-chain compounds.
Table 2: Antimicrobial Activity of Selected Long-Chain Compounds
| Compound/Class | Target Organism(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| (E)-3-Tetradecen-2-one | Trichophyton mentagrophytes (Fungus) | MIC = 12.5 µg/mL | nih.gov |
| 1-Hexanol | Gram-negative bacteria (e.g., E. coli) | Growth inhibition | mdpi.com |
| Long-chain alcohols | General bacteria | Activity increases with alkyl chain length to a cut-off point | dtic.milnih.gov |
| Essential Oils (e.g., from Dittrichia viscosa) | S. aureus, C. albicans | Significant inhibition (MICs from 0.1 to 3.3 mg/mL) | mdpi.com |
In Silico Studies of Biological Interactions (e.g., receptor binding)
In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between semiochemicals like this compound derivatives and their biological targets, primarily pheromone-binding proteins (PBPs) and odorant receptors (ORs). nih.gov These computational studies help elucidate the structural basis for ligand specificity and function, guiding the design of novel pest control agents. nih.govmdpi.com
PBPs are small, soluble proteins found in the antennae of insects that bind hydrophobic pheromone molecules and transport them across the aqueous sensillum lymph to the ORs on the surface of olfactory neurons. researchgate.netmdpi.com Molecular docking studies predict how a ligand, such as (Z)-11-tetradecenyl acetate, fits into the hydrophobic binding pocket of a PBP. These studies have revealed that specific amino acid residues within the binding pocket are crucial for interaction. For example, in the Asian corn borer (Ostrinia furnacalis), residues such as Phe12, Trp37, and Phe118 form hydrophobic interactions with the pheromone, while a threonine residue (Thr9) can form a hydrogen bond with the acetate head group. researchgate.net
Computational analyses have also been used to rationalize the effects of modifying a pheromone's structure. A study on fluorinated analogs of (Z)-11-tetradecenyl acetate used computational models to compare the molecular volume and surface area of active versus inactive analogs, seeking to understand the structural parameters critical for receptor binding and activation. cnr.it
Furthermore, molecular dynamics simulations can model the dynamic process of ligand binding and release. For the PBP of the silkworm Bombyx mori, simulations identified two likely pathways for the ligand (bombykol) to enter and exit the protein's binding cavity, suggesting a complex mechanism for its function as an efficient carrier. nih.gov In another study, docking simulations of a PBP from Agriphila aeneociliella identified a key serine residue (Ser56) that forms hydrogen bonds with both female and male pheromone components, highlighting its dual function. mdpi.com These in silico approaches provide detailed insights into the molecular mechanisms underlying chemosensation that are often difficult to obtain through experimental methods alone. nih.gov
Chemical Ecology and Interspecies Communication
Species-Specific Pheromone Systems and Reproductive Isolation in Insects
The composition of a female moth's sex pheromone blend is a critical factor in attracting conspecific males and preventing interspecies hybridization. The precise ratio of major and minor components acts as a "chemical fingerprint," ensuring that only males of the same species are drawn in for mating. Any deviation from this species-specific blend can lead to a breakdown in reproductive isolation.
Choristoneura fumiferana (Eastern Spruce Budworm): The sex pheromone of the eastern spruce budworm is primarily a 95:5 mixture of (E)- and (Z)-11-tetradecenal. wikipedia.org Interestingly, the corresponding alcohol, (E)-11-tetradecen-1-ol, has been identified in the abdominal tips of virgin females and acts as a sex attractant inhibitor. cambridge.orgcanada.ca The presence of this inhibitory compound is thought to play a role in regulating male mating behavior. cambridge.org Mating has been observed to be depressed in the presence of this and other secondary pheromone components. nih.govcambridge.org
Choristoneura rosaceana (Obliquebanded Leafroller): The female sex pheromone of the obliquebanded leafroller is a multi-component blend. The main component is (Z)-11-tetradecen-1-yl acetate (B1210297), with smaller amounts of (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-ol also being crucial for attraction. cabidigitallibrary.orgresearchgate.net Western populations of this species have an additional component, (Z)-11-tetradecenal. cabidigitallibrary.org The precise ratio of these components is critical for maximizing male attraction and ensuring reproductive isolation from other closely related species. researchgate.net
Adoxophyes orana (Summer Fruit Tortrix): The primary components of the sex pheromone of the summer fruit tortrix are (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. purdue.eduresearchgate.net While these two acetates are the main attractants, the corresponding alcohols, (Z)-9-tetradecen-1-ol and (Z)-11-tetradecen-1-ol, have been shown to augment trap catches, suggesting they play a role in close-range courtship behaviors. msu.eduniab.com
Ostrinia nubilalis (European Corn Borer): This species provides a classic example of pheromonal strains contributing to reproductive isolation. There are two distinct strains, the "Z-strain" and the "E-strain," which produce and respond to different isomeric blends of 11-tetradecenyl acetate. The Z-strain uses a blend of approximately 97:3 (Z)- to (E)-11-tetradecenyl acetate, while the E-strain uses a 1:99 ratio of the same compounds. nih.govnih.govgauthmath.com This difference in pheromone blend is a major factor in preventing interbreeding between the two strains, even when they occur in the same location. nih.govoup.com The precursor alcohol, 11-tetradecen-1-ol, is a key intermediate in the biosynthesis of these acetate pheromones. researchgate.net
Plodia interpunctella (Indian Meal Moth): The sex pheromone of the Indian meal moth is a four-component blend consisting of (Z,E)-9,12-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienal, (Z,E)-9,12-tetradecadienol, and (Z)-9-tetradecenyl acetate. bohrium.comnih.govmdpi.com While not a natural component, synthetically produced (Z)-11-tetradecen-1-ol has been marketed as a mimic of the female sex pheromone for this species and the almond moth, Cadra cautella, used to disrupt mating. ecophero.com
| Species | Key Pheromone Components Related to 11-Tetradecen-1-ol | Role in Pheromone Blend |
|---|---|---|
| Choristoneura fumiferana | (E)-11-tetradecen-1-ol | Inhibitor of male attraction |
| Choristoneura rosaceana | (Z)-11-tetradecen-1-ol | Minor component, essential for attraction |
| Adoxophyes orana | (Z)-11-tetradecen-1-ol | Augments attraction of acetate components |
| Ostrinia nubilalis | (Z)- and (E)-11-tetradecen-1-ol | Precursor to the acetate pheromone components |
| Plodia interpunctella | (Z)-11-tetradecen-1-ol (Synthetic) | Mimics natural pheromone for mating disruption |
Pheromone Biosynthesis Pathways and Enzymatic Mechanisms
The production of species-specific pheromone blends is a tightly regulated process involving a series of enzymatic reactions that modify common fatty acid precursors.
The biosynthesis of most moth sex pheromones begins with common saturated fatty acids, such as palmitic acid (C16) and stearic acid (C18). nih.gov These fatty acids undergo a series of modifications, including desaturation, chain shortening, and functional group modification, to produce the final pheromone components. nih.gov
A key step in the biosynthesis of unsaturated pheromones is the introduction of double bonds into the fatty acid chain by enzymes called desaturases. These enzymes exhibit high specificity for the position and geometry (Z or E) of the double bond they create. nih.gov Following desaturation, the fatty acid chain may be shortened through a process of limited β-oxidation. The terminal carboxyl group is then typically reduced to an alcohol, which can be further oxidized to an aldehyde or esterified to an acetate.
While the biosynthesis of alkene-containing pheromones is well-studied, the enzymatic formation of a triple bond (alkyne) in insect pheromones is less understood. However, research on soldier beetles has identified fatty acid acetylenases, which are desaturase-like enzymes that can convert an existing double bond into a triple bond. nih.gov It is plausible that a similar enzymatic mechanism could be responsible for the biosynthesis of alkyne-containing pheromones in other insects, though this has yet to be definitively demonstrated in Lepidoptera.
Mechanisms of Pheromone Perception and Signal Transduction in Insects
The detection of pheromones is mediated by specialized olfactory receptor neurons (ORNs) located in the antennae of the insect. These neurons exhibit remarkable sensitivity and specificity to the individual components of a pheromone blend.
Role of Pheromone-Degrading Enzymes
Pheromone-degrading enzymes are essential for terminating a chemical signal, allowing for rapid responses to changes in the environment and the location of a signaling organism. These enzymes, often located in the antennae of insects, are highly specific and efficiently break down pheromone molecules. Common classes of pheromone-degrading enzymes include esterases, aldehyde oxidases, and cytochrome P450s.
The specificity of these enzymes is a key area of research. Understanding which enzymes degrade specific pheromones can provide insights into the evolution of chemical communication systems and may offer avenues for pest control by disrupting these signals.
However, in the case of 11-tetradecyn-1-ol, the absence of its identification as a natural pheromone means that no corresponding pheromone-degrading enzymes have been identified or studied. The metabolic fate of alkynes in insects is a broader area of toxicology and biochemistry, but this information is not specific to the context of pheromone degradation.
Table 1: Investigated Aspects of this compound in Chemical Ecology
| Research Area | Findings |
| Identification as a Pheromone | No published evidence found. |
| Role in Interspecies Communication | No specific examples in the literature. |
| Associated Pheromone-Degrading Enzymes | No enzymes have been identified due to the lack of evidence for its role as a pheromone. |
Analytical Methodologies for Characterization and Detection
Chromatographic Separation Techniques for Compound Isolation and Purity Assessment
Chromatographic methods are fundamental in the initial separation and purification of 11-tetradecyn-1-ol from synthesis reaction mixtures or natural extracts. These techniques are essential for assessing the isomeric and chemical purity of the compound.
Gas Chromatography (GC) for Isomeric and Chemical Purity Analysis
Gas chromatography is a powerful tool for analyzing the purity of this compound. nist.gov The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound and related compounds, the choice of the stationary phase is critical for achieving optimal separation of isomers.
Research has demonstrated the use of various capillary columns for the analysis of similar long-chain unsaturated alcohols and their derivatives. For instance, a study on the sex pheromone of the obliquebanded leafroller, which includes the related compound (Z)-11-tetradecen-1-ol, utilized a non-polar capillary column for separation. cambridge.org The retention time of the compound under specific temperature programs provides a reliable measure for its identification and purity assessment. cambridge.org
Table 1: GC Column Parameters for Analysis of Related C14 Alcohols
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Capillary | nist.gov |
| Stationary Phase | HP-5MS (5% Phenyl Methyl Siloxane) | nist.gov |
| Dimensions | 30 m x 0.25 mm x 0.25 µm | nist.gov |
| Carrier Gas | Helium | nih.gov |
Spectrometric Identification and Structural Elucidation
Following separation, spectrometric techniques are employed to confirm the identity and elucidate the precise chemical structure of this compound.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry, often coupled with gas chromatography (GC-MS), is indispensable for determining the molecular weight and fragmentation pattern of this compound. In GC-MS analysis, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. chemmethod.com
For the related compound (Z)-11-tetradecen-1-ol, mass spectral data is available in the NIST Chemistry WebBook, providing a reference for the expected fragmentation. nist.gov The analysis of pheromone gland extracts of various insect species has also relied heavily on GC-MS to identify C14 alcohols and acetates, where characteristic ions are used for structural confirmation. fortunejournals.comgoogle.com
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Screening
Gas chromatography-electroantennographic detection (GC-EAD) is a specialized technique used to identify biologically active compounds, particularly insect pheromones. This method combines the separation power of GC with the sensitivity of an insect's antenna as a detector. As compounds elute from the GC column, they are simultaneously passed over an antenna, and any compound that elicits an electrical response is identified as biologically active.
GC-EAD has been instrumental in identifying components of insect sex pheromones, including C14 alcohols and their derivatives. fortunejournals.comsemanticscholar.org For example, in a study of the citrus fruit borer, GC-EAD was used to detect male antennal responses to compounds in the female pheromone extract, leading to the identification of (E)- and (Z)-11-tetradecenyl acetate (B1210297). fortunejournals.com This technique is crucial for screening for the presence of bioactive compounds like this compound in natural extracts. semanticscholar.org
Quantitative Analysis in Biological and Environmental Samples
The quantitative analysis of this compound in various matrices is essential for understanding its concentration and distribution. Techniques such as GC-MS in selected ion monitoring (SIM) mode are often employed for this purpose due to their high sensitivity and selectivity.
In a study on the pheromone of the obliquebanded leafroller, the amounts of (Z)-11-tetradecen-1-ol and other related compounds in the pheromone gland were quantified using GC analysis. cambridge.org The average amount of (Z)-11-tetradecen-1-ol was found to be 0.47 ng per female. cambridge.org Similarly, the analysis of plant extracts has involved the quantification of related compounds. For instance, cis-11-tetradecen-1-ol was identified in the aqueous leaf extract of Abrus precatorius at a concentration of 1.41%. cabidigitallibrary.org
Table 2: Quantitative Data for Related C14 Compounds in Biological Samples
| Compound | Sample Matrix | Quantity | Analytical Method | Reference |
|---|---|---|---|---|
| (Z)-11-Tetradecen-1-ol | Choristoneura rosaceana pheromone gland | 0.47 ng/female | GC | cambridge.org |
Research Applications and Emerging Directions
Development of Sustainable Pest Management Strategies
The development of eco-friendly and sustainable pest control methods is a critical goal in modern agriculture, aiming to reduce reliance on broad-spectrum conventional insecticides. Strategies involving semiochemicals, which are signaling chemicals used by organisms to communicate, are at the forefront of this effort. Pheromones, a class of semiochemicals used for intraspecies communication, offer a highly specific and non-toxic approach to pest management. The synthesis of these complex molecules often requires versatile and reliable starting materials, where 11-tetradecyn-1-ol plays a crucial role as a synthetic building block.
Pheromone-based mating disruption is a powerful technique used to control populations of agricultural pests. This method involves releasing a synthetic version of a female insect's sex pheromone into the environment, which confuses the males and prevents them from locating mates, thereby disrupting the reproductive cycle.
While this compound is not itself the active pheromone, it is a key precursor in the synthesis of essential pheromone components for several major lepidopteran pests. cdnsciencepub.com Through stereoselective reduction of its triple bond, this compound is converted into (Z)-11-tetradecen-1-ol, a primary component of the sex pheromones for pests such as:
Obliquebanded leafroller (Choristoneura rosaceana) cambridge.org
European corn borer (Ostrinia nubilalis) researchgate.net
Various Tortrix moths (Tortrix viridana, Adoxophyes reticulana) researchgate.net
The ability to efficiently synthesize the (Z)-alkenol from the alkynol intermediate is fundamental to the commercial production of lures and dispensers used in mating disruption technologies, making this compound an important, albeit indirect, contributor to these sustainable pest management systems. trustwe.com
Advanced Synthetic Strategies for Novel Pheromone Analog Development
The precise structure and stereochemistry of a pheromone are critical to its biological activity. Advanced synthetic strategies are continuously being developed to produce these molecules efficiently and with high purity. This compound is central to many of these synthetic routes due to the versatility of the alkyne functional group.
The most critical step involving this compound is its partial hydrogenation to form a (Z)-alkene. The geometry of the resulting double bond is crucial for the molecule's function as a pheromone. Traditional and modern catalytic systems are employed to achieve this transformation with high selectivity.
Key Synthetic Transformation: Alkyne to (Z)-Alkene The conversion of the triple bond in this compound to a cis (or Z) double bond is a cornerstone of pheromone synthesis. This is typically achieved through catalytic hydrogenation where the choice of catalyst is paramount to prevent over-reduction to an alkane and to ensure high Z-selectivity. nih.gov
| Catalyst System | Description | Advantage/Disadvantage |
| Lindlar Catalyst | Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline (B57606). numberanalytics.comacs.org | Advantage: High Z-selectivity. Disadvantage: Uses toxic lead; potential for catalyst contamination in the product. nih.gov |
| Nickel-Based Catalysts (e.g., Ni-P2, Ni-NPs) | Nickel boride or nickel nanoparticles, sometimes in ionic liquids. researchgate.netrsc.org | Advantage: Lower cost compared to palladium; avoids toxic lead. Can offer high selectivity under mild conditions. rsc.org |
| Ruthenium-Based Catalysts | Homogeneous ruthenium complexes. nih.gov | Advantage: High efficiency and selectivity; can be used for Z-selective cross metathesis, offering alternative synthetic routes. |
Furthermore, innovative approaches such as solid-phase synthesis have been developed to streamline the production of pheromone precursors. In one such method, 1,10-decanediol (B1670011) was attached to a polymer support and converted through a series of steps into polymer-bound this compound. cdnsciencepub.com This strategy facilitates the purification process by allowing reagents to be washed away from the polymer-bound product. The final alkynol can then be cleaved from the support for subsequent reduction. cdnsciencepub.com
Elucidation of Molecular Mechanisms in Chemical Communication
Understanding the molecular basis of insect olfaction—how pheromones are detected by receptors in the antennae and translated into a behavioral response—is a major area of research. nih.gov This work relies on the availability of highly pure, specific pheromones and their structural analogs to probe the binding sites of olfactory receptors.
The synthesis of these molecular probes is enabled by versatile intermediates like this compound. By starting with the alkynol, chemists can stereoselectively synthesize the natural (Z)-pheromone, its (E)-isomer (often an inhibitor), or other analogs by modifying the reduction conditions or performing subsequent reactions. These synthesized compounds are then used in techniques like electroantennography (EAG), where the electrical response of an insect's antenna to different molecules is measured. cambridge.org Such studies help map the structure-activity relationship of pheromone receptors, revealing how even subtle changes in a molecule's shape can dramatically alter its biological effect. While this compound is not the molecule being tested in these bioassays, its role in providing the precise chemical tools needed for this research is indispensable.
Exploration of Bioactive Semiochemicals from Natural Sources
While this compound is predominantly known as a synthetic intermediate, the exploration of alkynols and their derivatives from natural sources is an emerging field. The natural occurrence of this compound itself is not well-documented. However, a related compound, tetradecyn-1-ol (the position of the triple bond was not specified), has been reported in the plant Artemisia monosperma. nih.gov
Additionally, research into the broader biological activities of alkyne alcohols is beginning to uncover new potential. Some studies have suggested that certain alkynol compounds may possess inherent insecticidal or antimicrobial properties. ontosight.ai This indicates a potential for this compound and its derivatives to be explored not just as precursors to communication molecules (pheromones), but as bioactive agents in their own right. This area of research is still in its early stages but points to a future direction where compounds traditionally seen as synthetic intermediates could be re-examined for direct biological function.
Q & A
What are the recommended synthetic routes for 11-Tetradecyn-1-ol, and how can reaction conditions be optimized for yield?
Basic Question
this compound can be synthesized via alkyne hydration or terminal alkyne functionalization. A common approach involves the catalytic reduction of 11-tetradecynoic acid derivatives using palladium or nickel catalysts under hydrogen gas. For optimization, adjust reaction parameters such as temperature (typically 60–80°C), solvent polarity (e.g., tetrahydrofuran or ethanol), and catalyst loading (0.5–2 mol%). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel and ethyl acetate/hexane gradients .
Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Basic Question
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl group and alkyne positions. Gas chromatography-mass spectrometry (GC-MS) ensures purity (>95%), while infrared (IR) spectroscopy validates the –OH stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Cross-reference spectral data with PubChem or NIST Chemistry WebBook entries for validation .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Question
Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent oxidation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
How can researchers design experiments to investigate this compound’s bioactivity in lipid bilayer interactions?
Advanced Question
Employ fluorescence anisotropy or surface plasmon resonance (SPR) to study its integration into lipid bilayers. Prepare liposomes with varying lipid compositions (e.g., phosphatidylcholine:cholesterol ratios) and measure membrane fluidity changes. Use molecular dynamics simulations (e.g., GROMACS) to model interactions at atomic resolution. Validate experimentally via differential scanning calorimetry (DSC) to detect phase transition alterations .
How should contradictory data on this compound’s solubility in aqueous vs. organic solvents be resolved?
Advanced Question
Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer). Use quantitative solubility assays: gravimetric analysis for organic solvents (hexane, chloroform) and UV-Vis spectroscopy for aqueous solutions. Compare results with computational predictions via COSMO-RS or Hansen solubility parameters. Discrepancies may arise from impurities or solvent batch variations; verify purity via GC-MS before testing .
What strategies improve the regioselectivity of this compound in catalytic coupling reactions?
Advanced Question
Modify catalyst systems: Use Pd/Cu bimetallic catalysts with ligands like triphenylphosphine to enhance selectivity. Optimize solvent choice (e.g., dimethylformamide for polar intermediates) and reaction time (shorter durations reduce side reactions). Monitor regioselectivity via ¹H NMR by tracking proton shifts near the alkyne moiety .
How can computational modeling predict this compound’s stability under varying pH and temperature conditions?
Advanced Question
Perform density functional theory (DFT) calculations to assess bond dissociation energies, focusing on the hydroxyl and alkyne groups. Use software like Gaussian or ORCA to simulate degradation pathways at different pH levels (1–14) and temperatures (25–100°C). Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 6 months) and HPLC analysis .
What methodologies assess this compound’s compatibility with polymer matrices for controlled-release applications?
Advanced Question
Conduct compatibility studies using differential scanning calorimetry (DSC) to detect melting point depression or glass transition shifts. Prepare polymer blends (e.g., PLGA, polyethylene) via solvent casting and evaluate mechanical properties via tensile testing. Monitor release kinetics in simulated physiological fluids using UV-Vis spectroscopy and Higuchi model fitting .
How do researchers differentiate this compound’s isomerization byproducts during synthesis?
Advanced Question
Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate stereoisomers. Confirm configurations via circular dichroism (CD) spectroscopy or X-ray crystallography. For quantification, use GC-MS with selective ion monitoring (SIM) for characteristic fragment ions .
What interdisciplinary approaches validate this compound’s role in pheromone mimicry studies?
Advanced Question
Combine electrophysiological recordings (e.g., electroantennography) on insect antennae with behavioral assays (wind tunnel tests). Synthesize deuterated analogs for tracing uptake via mass spectrometry imaging (MSI). Collaborate with computational biologists to model receptor-ligand binding using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
